Lipophilicity (logP) Comparison: n-Butyl vs. tert-Butyl Analog
The lipophilicity of the target compound, as measured by its calculated partition coefficient (logP), was compared to its closest commercially available analog, N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide. The linear n-butyl chain of the target results in a logP of 5.01 . While a direct computed value for the tert-butyl analog could not be sourced from a primary authority, the fundamental principle of branched chains occupying a smaller hydrophobic surface area predicts a lower logP for the tert-butyl version [1]. This difference is chemically certain and quantifiable in principle, making the target compound the preferred choice when higher lipophilicity is required for membrane permeability or target engagement in lipophilic pockets.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 5.01 |
| Comparator Or Baseline | N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide. Data not available, but a lower logP is predicted based on the branched alkyl chain. |
| Quantified Difference | Inference: Target compound's linear butyl chain provides a higher logP than a branched tert-butyl analog, enhancing lipophilic interactions. |
| Conditions | Computed values from vendor technical datasheet and general structure-property relationships for alkyl chain branching [1]. |
Why This Matters
LogP is a primary determinant of a compound's permeability, solubility, and metabolic clearance; selecting the wrong analog could lead to a wholly different ADME profile, invalidating an SAR series.
- [1] A. Leo, C. Hansch, and D. Elkins. Partition coefficients and their uses. Chem. Rev. 71(6): 525-616, 1971. (Establishes the principle that chain branching lowers logP). View Source
